![molecular formula C19H24BF3N2O4 B13664578 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate](/img/structure/B13664578.png)
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a trifluoromethyl group, and a dioxaborolane moiety, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate typically involves multiple steps. One common approach is the coupling of a boronic ester with an indazole derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the dioxaborolane moiety facilitates its incorporation into biological systems. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 3-(trifluoromethyl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1H-indazole-1-carboxylate
Uniqueness
What sets tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole-1-carboxylate apart from similar compounds is its combination of a trifluoromethyl group and a dioxaborolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24BF3N2O4 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H24BF3N2O4/c1-16(2,3)27-15(26)25-13-9-8-11(10-12(13)14(24-25)19(21,22)23)20-28-17(4,5)18(6,7)29-20/h8-10H,1-7H3 |
InChI Key |
MQIXXJZBQDYGHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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